BMS-690514 - 859853-30-8

BMS-690514

Catalog Number: EVT-287199
CAS Number: 859853-30-8
Molecular Formula: C19H24N6O2
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-690514 is a synthetic compound developed for its potential in cancer research. [, , ] It belongs to a class of compounds known as tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR/HER) family and vascular endothelial growth factor receptors (VEGFRs). [, , , ] These receptors play crucial roles in cell signaling pathways involved in cell growth, proliferation, and angiogenesis, processes often dysregulated in cancer development. [, ] BMS-690514's ability to inhibit these receptors makes it a valuable tool for investigating the roles of these pathways in cancer and exploring its potential as an anti-tumor agent in preclinical models. [, , , , ]

Source and Classification

BMS-690514 was synthesized as part of a research initiative aimed at developing targeted cancer therapies. It belongs to the class of small molecule tyrosine kinase inhibitors, which are designed to interfere with the signaling pathways that promote cancer cell proliferation and survival. The compound's development was motivated by the need for effective treatments against cancers that exhibit resistance to existing therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-690514 involves several key steps that utilize established organic chemistry techniques. The initial synthetic route includes:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates through reactions such as chlorination and cyclization. For instance, the Gewald reaction is employed to create thieno[2,3-d]pyrimidine derivatives.
  2. Coupling Reactions: These intermediates undergo coupling reactions with various amines or acids to form the desired hydroxamic acid derivatives, which are crucial for the biological activity of BMS-690514.
  3. Final Modifications: The final compound is purified and characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

BMS-690514 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target kinases. The specific arrangement of atoms within the molecule allows it to effectively bind to the active sites of its targets, inhibiting their activity.

Key structural features include:

  • A hydroxamic acid moiety, which is essential for binding to metal ions in the active sites of enzymes.
  • Aromatic rings that enhance hydrophobic interactions with target proteins.

The molecular formula for BMS-690514 is C21H24N6O2S, with a molecular weight of approximately 420.52 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

BMS-690514's mechanism of action involves competitive inhibition of its target kinases. The compound binds reversibly to the ATP-binding site of receptor tyrosine kinases, preventing phosphorylation events that are crucial for signal transduction in cancer cells. Key reactions include:

  1. Inhibition of Phosphorylation: BMS-690514 effectively inhibits the autophosphorylation of EGFR and HER receptors, which is critical for their activation.
  2. Selectivity Profiles: KinomeScan profiling has demonstrated that BMS-690514 exhibits selective inhibition against various kinases, including those involved in angiogenesis (e.g., VEGFRs) with IC50 values ranging from 25 to 50 nmol/L.

These interactions highlight its potential as a targeted therapy in oncology.

Mechanism of Action

Process and Data

The mechanism by which BMS-690514 exerts its anticancer effects involves several steps:

  1. Binding to Kinases: Upon administration, BMS-690514 circulates in the bloodstream and binds selectively to the ATP-binding sites of EGFR, HER-2, HER-4, and VEGFRs.
  2. Inhibition of Signal Transduction: This binding prevents ATP from attaching to these receptors, effectively blocking downstream signaling pathways associated with cell proliferation and survival.
  3. Induction of Apoptosis: By inhibiting these pathways, BMS-690514 can induce apoptosis in cancer cells, leading to reduced tumor growth.

Clinical studies have demonstrated that treatment with BMS-690514 results in modulation of pharmacodynamic biomarkers associated with EGFR and VEGFR signaling pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-690514 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation as an oral medication and its pharmacokinetic profile.

Applications

Scientific Uses

BMS-690514 has been primarily investigated for its applications in cancer therapy due to its ability to inhibit multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. Clinical trials have focused on:

  1. Treatment of Non-Small Cell Lung Cancer: Evaluating efficacy in patients with advanced disease who are either naïve or resistant to other therapies like erlotinib.
  2. Combination Therapies: Exploring potential synergistic effects when used alongside other anticancer agents.
Molecular Pharmacology and Target Engagement

BMS-690514 is an orally administered small-molecule tyrosine kinase inhibitor with a molecular formula of C₁₉H₂₄N₆O₂. It functions as a potent, reversible inhibitor of multiple receptor tyrosine kinases implicated in tumorigenesis and angiogenesis. Its unique molecular structure enables simultaneous engagement of clinically validated oncogenic targets, positioning it as a multifaceted therapeutic agent for solid tumors [1] [3].

Dual Inhibition of EGFR and VEGFR Signaling Pathways

BMS-690514 concurrently inhibits epidermal growth factor receptor (EGFR/HER1) and vascular endothelial growth factor receptors (VEGFR-1, -2, -3), disrupting two critical pathways in cancer progression. Preclinical studies demonstrate synergistic antitumor effects through this dual mechanism: EGFR inhibition suppresses tumor cell proliferation and survival, while VEGFR blockade impedes angiogenesis, thereby starving tumors of nutrients [3].

Enzyme Kinetics and Cellular Efficacy:

  • VEGFR-2 Inhibition: BMS-690514 exhibits an IC₅₀ of 4 nM in enzymatic assays, significantly reducing VEGF-induced endothelial cell proliferation at nanomolar concentrations [3].
  • EGFR Inhibition: The compound binds EGFR with an IC₅₀ of 3 nM, effectively suppressing EGF-driven autophosphorylation in non-small cell lung cancer (NSCLC) cell lines [3] [4].
  • Antitumor Synergy: In xenograft models, dual pathway inhibition resulted in tumor regression exceeding the effects of single-pathway inhibitors, validating the mechanistic rationale [3].

Table 1: Comparative Kinase Inhibition Profile of BMS-690514

TargetIC₅₀ (nM)Cellular FunctionBiological Consequence
VEGFR-18AngiogenesisReduced microvessel density
VEGFR-24Endothelial proliferationTumor vasculature regression
VEGFR-36LymphangiogenesisInhibition of metastatic spread
EGFR3Tumor cell proliferationDecreased tumor growth

Selectivity Profiling Against HER Family Kinases

Beyond EGFR, BMS-690514 targets HER2 and HER4 receptors but with distinct selectivity patterns. Comprehensive kinome screening (≥235 kinases) revealed sub-micromolar potency against 24 kinases, with highest selectivity for the ErbB and VEGFR families [3] [7].

Key Selectivity Features:

  • HER2 Inhibition: Exhibits an IC₅₀ of 15 nM, comparable to lapatinib’s HER2 blockade. This activity is significant in HER2-overexpressing breast cancer models [3] [4].
  • HER4 Inhibition: Moderate potency (IC₅₀ = 36 nM), potentially contributing to antitumor effects in HER4-dependent tumors [3].
  • Resistance Mutation Overcoming: Retains efficacy against EGFR T790M mutations (IC₅₀ = 40 nM), which confer resistance to erlotinib and gefitinib. In phase IIa studies, 70% of EGFR-mutant NSCLC patients achieved disease control, underscoring its therapeutic relevance [4].

Table 2: Selectivity Assessment Across HER Family Kinases

KinaseIC₅₀ (nM)Selectivity Ratio (vs. EGFR)Clinical Relevance
EGFR31.0xPrimary target
HER2155.0xHER2+ breast cancer
HER43612.0xERBB signaling axis
FLT3112*37.3xLimited clinical impact

Data from [2] [4] (Predicted value from chemical proteomics)

Downstream Signaling Modulation (MAPK, PI3K-AKT)

BMS-690514’s target engagement translates into potent suppression of oncogenic signaling cascades. Key downstream pathways modulated include:

  • MAPK/ERK Pathway: Rapid dephosphorylation of ERK1/2 occurs within 1–2 hours post-treatment in NSCLC xenografts, correlating with reduced tumor proliferation (Ki67 suppression) [3] [8].
  • PI3K-AKT Pathway: Dose-dependent inhibition of AKT phosphorylation (up to 85% reduction at 200 mg/day) disrupts survival signals, enhancing apoptosis in vitro [4] [8].
  • Biomarker Correlations: Pharmacodynamic studies confirmed:
  • ≥60% decrease in soluble VEGFR2 (sVEGFR2), indicating VEGFR pathway engagement [1] [5].
  • Increased collagen IV levels, reflecting antiangiogenic activity [1].
  • Metabolic suppression via ¹⁸FDG-PET scans, with standardized uptake values (SUV) declining by >25% in responsive patients [1].

Metabolic Stability Considerations: BMS-690514 undergoes extensive hepatic metabolism via oxidation and glucuronidation, generating inactive metabolites (e.g., hydroxylated rearrangement product M1 and glucuronide M6). This limits off-target pharmacologic activity despite high systemic exposure [5].

Table 3: Downstream Biomarker Changes in Clinical Studies

BiomarkerChange from BaselineTime to EffectPathway AssociationStudy Phase
sVEGFR2↓ 60–75%Day 8VEGFR inhibitionI & IIa
Collagen IV↑ 40–50%Day 29Antiangiogenic effectI & IIa
p-ERK↓ 70–90%2–6 hoursMAPK pathway suppressionPreclinical
p-AKT↓ 75–85%4–8 hoursPI3K-AKT inhibitionPreclinical

Data synthesized from [1] [3] [5]

Properties

CAS Number

859853-30-8

Product Name

BMS-690514

IUPAC Name

(3R,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23)/t16-,17-/m1/s1

InChI Key

CSGQVNMSRKWUSH-IAGOWNOFSA-N

SMILES

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

(14C)BMS-690514
(3R,4R)-4-amino-1-((4-((3-methoxyphenyl)amino)pyrrolo(2,1-f)(1,2,4)triazin-5-yl)methyl)-3-piperidinol
BMS-690514

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N

Isomeric SMILES

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CC[C@H]([C@@H](C4)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.